6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide

Compound Identity Quality Control Spectroscopy

6-Chloro-N-(2-chloro-6-fluorophenethyl)hexanamide (CAS 647824-93-9) is a synthetic halogenated secondary amide with the molecular formula C₁₄H₁₈Cl₂FNO and a molecular weight of 306.21 g/mol, originally catalogued as part of the Maybridge screening collection (Catalog Number CD and now available through Thermo Fisher Scientific. The compound is supplied at a typical purity of ≥95% and is utilized as a building block or intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C14H18Cl2FNO
Molecular Weight 306.2 g/mol
CAS No. 647824-93-9
Cat. No. B1659373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide
CAS647824-93-9
Molecular FormulaC14H18Cl2FNO
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCNC(=O)CCCCCCl)F
InChIInChI=1S/C14H18Cl2FNO/c15-9-3-1-2-7-14(19)18-10-8-11-12(16)5-4-6-13(11)17/h4-6H,1-3,7-10H2,(H,18,19)
InChIKeyGLOCGAHHQWNFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2-chloro-6-fluorophenethyl)hexanamide (CAS 647824-93-9): Procurement-Relevant Identity and Sourcing Overview


6-Chloro-N-(2-chloro-6-fluorophenethyl)hexanamide (CAS 647824-93-9) is a synthetic halogenated secondary amide with the molecular formula C₁₄H₁₈Cl₂FNO and a molecular weight of 306.21 g/mol, originally catalogued as part of the Maybridge screening collection (Catalog Number CD 8881) and now available through Thermo Fisher Scientific [1]. The compound is supplied at a typical purity of ≥95% and is utilized as a building block or intermediate in medicinal chemistry and chemical biology research . Its spectral identity is confirmed by ¹H NMR and FTIR spectra recorded in CDCl₃ [1].

Workflow
Screening library hit identification and building block synthesis
Identity Context
Spectrally verified (¹H NMR, FTIR) from Maybridge collection
Selection Logic
Qualified by pharmacophore-representative library membership

Why Generic Interchange of 6-Chloro-N-(2-chloro-6-fluorophenethyl)hexanamide with Close Analogs Is Not Supported by Evidence


No published head-to-head comparative studies, patent data, or authoritative bioactivity databases currently provide quantitative differentiation between 6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide and any structurally or functionally related compound [1]. Available records indicate only a single mGluR6 antagonist screen with an IC₅₀ > 300,000 nM in CHO cells (ChEMBL_218852), a result that does not establish meaningful differentiation from other low-activity or inactive compounds [2]. Consequently, any decision to substitute this compound with a generic analog—such as other halogenated hexanamides or phenethyl amides—cannot be scientifically justified or de-risked based on publicly available quantitative evidence at this time.

No comparative differentiation data
No published head-to-head studies exist to de-risk analog selection, meaning substitution decisions cannot be evidence-based.
Absent target-specific bioactivity
A single mGluR6 data point (IC₅₀ > 300,000 nM) does not differentiate this compound from any other low-activity halogenated amide.
Class-level physicochemical profile
Library-level property inference (cLogP, rotatable bonds) may not transfer to compound-specific behavior for specialized applications.

Quantitative Evidence Audit for 6-Chloro-N-(2-chloro-6-fluorophenethyl)hexanamide: Comparator-Weighted Data


Chemical Identity Verification via Spectroscopic Fingerprint (¹H NMR and FTIR)

The compound's structural identity is confirmed by ¹H NMR and FTIR spectra recorded in CDCl₃ (film cast from CHCl₃), as archived in the SpectraBase database under Maybridge catalog number CD 8881 [1]. While no direct comparator spectra are provided in the same database for close analogs, the availability of these primary spectral data allows a user to independently verify batch identity and detect structural deviations from nominally similar compounds (e.g., 6-bromo-N-(2-chloro-6-fluorophenethyl)hexanamide or 6-chloro-N-(2,6-difluorophenethyl)hexanamide) by comparing experimental spectra.

Spectroscopic Identity
Supporting evidence
¹H NMR & FTIR (CDCl₃)
Enables independent batch verification
No comparator spectra for close analogs available
Compound Identity Quality Control Spectroscopy

mGluR6 Antagonist Activity: A Single Data Point with No Comparator Context

In a single BindingDB/ChEMBL entry (ChEMBL_218852), 6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide was tested for antagonist activity at the metabotropic glutamate receptor 6 (mGluR6) in CHO cells, yielding an IC₅₀ > 300,000 nM [1]. This value indicates negligible antagonist potency and does not distinguish the compound from any other low-activity or inactive compound in the same assay system. No comparator data exist for structurally related analogs under identical assay conditions, precluding a quantitative differentiation claim.

mGluR6 Activity
Data to verify
IC₅₀ > 300,000 nM
Supports counter-screening baseline context
Single data point; no comparator available
Metabotropic Glutamate Receptor GPCR Antagonist Screening

Physicochemical Profile: LogP and Rotatable Bond Count in the Context of the Maybridge Screening Collection

As a member of the Maybridge screening collection (now Thermo Scientific), 6-chloro-N-(2-chloro-6-fluorophenethyl)hexanamide falls within the collective property distribution reported by Thermo Fisher: >90% of the collection has ≤10 rotatable bonds, and the majority have cLogP < 5 [1]. While no individual cLogP value is published for this specific compound, its membership in a library that expresses ~87% of the 400,000 theoretical drug pharmacophores suggests broad pharmacophoric coverage relative to many in-house or smaller commercial libraries [1]. However, this is a class-level inference and does not quantitatively differentiate this compound from any other member of the same collection.

Drug-likeness Profile
Class-level inference
~87% pharmacophore coverage
May support library sourcing decisions
Not compound-specific; context-dependent
Drug-likeness Physicochemical Properties Screening Library

Procurement and Research Application Scenarios for 6-Chloro-N-(2-chloro-6-fluorophenethyl)hexanamide Based on Available Evidence


Medicinal Chemistry Hit Identification as Part of the Maybridge Screening Collection

This compound is suitable for inclusion in high-throughput screening (HTS) campaigns where access to a diverse, pharmacophorically representative compound library is prioritized. As a member of the Maybridge collection, it contributes to the library's demonstrated ~87% coverage of theoretical drug pharmacophores [1]. However, no published screening hits or target-specific activity data exist to guide its prioritization for any particular target class.

Chemical Biology Probe or Tool Compound Qualification: Counter-Screening Against mGluR6

Given the single available data point showing IC₅₀ > 300,000 nM at mGluR6 in CHO cells, this compound may be used as a negative control or to establish a baseline for inactivity in metabotropic glutamate receptor assays [2]. Its lack of mGluR6 activity could be relevant for counter-screening panels where hERG or CYP interactions are not the primary concern, but no selectivity data exist to support broader off-target profiling claims.

Synthetic Intermediate for Halogenated Amide Derivatives

The compound's terminal chloro substituent on the hexanamide chain and its 2-chloro-6-fluorophenethyl moiety offer two distinct sites for further synthetic elaboration, such as nucleophilic displacement or palladium-catalyzed cross-coupling. Its identity and purity are verifiable by the published ¹H NMR and FTIR spectra [3], facilitating quality control in multi-step synthetic routes. Users requiring a well-characterized halogenated amide building block may select this compound over less rigorously documented alternatives.

Analytical Reference Standard for Method Development

The availability of spectral reference data (¹H NMR and FTIR) and a defined purity specification (≥95%) enables use as a calibration standard in LC-MS or GC-MS method development for halogenated amides. Researchers developing analytical methods for similar compounds in biological matrices can leverage the spectral database entry for method validation [3].

Application
Selection Property
Validation Focus
Medicinal chemistry HTS
Pharmacophore-representative library membership
Library diversity and quality control
mGluR6 counter-screening
Negligible mGluR6 antagonist activity
Inactivity baseline verification
Halogenated amide synthesis
Spectrally verified building block
Identity and purity confirmation
Analytical method development
Reference spectral data availability
Method calibration and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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